molecular formula C16H17N3O5 B2517868 N1-(2-carbamoylbenzofuran-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 920359-69-9

N1-(2-carbamoylbenzofuran-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2517868
CAS RN: 920359-69-9
M. Wt: 331.328
InChI Key: XYCJRXPBHMTVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(2-carbamoylbenzofuran-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a specialized molecule that may be synthesized through methods involving rearrangements and condensations of specific precursors. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of related oxalamides can be achieved through a novel one-pot synthetic approach, as described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This process involves the classical Meinwald rearrangement and a new rearrangement sequence, which is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides .

Molecular Structure Analysis

The molecular structure of oxalamide-based compounds can be complex and is often characterized by techniques such as X-ray diffraction. For instance, the structure of a selenide derived from an oxalamide-based carbene was determined using this method . Although the specific molecular structure of N1-(2-carbamoylbenzofuran-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is not provided, similar analytical techniques would likely be employed to elucidate its structure.

Chemical Reactions Analysis

Oxalamide-based carbenes exhibit a range of reactivities, such as cyclopropanation when treated with styrene or methylacrylate, and the formation of a selenide when reacted with elemental selenium . These reactions highlight the potential versatility of oxalamide derivatives in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can be quite distinctive. For example, the dimerization product of an oxalamide-based carbene was found to be intensely fluorescing and unexpectedly chemically stable . The IR spectrum of a dicarbonyl derivative provided insights into the electronic properties of the ligand, indicating it as the least electron-donating N-heterocyclic carbene known so far . These findings suggest that oxalamide compounds can exhibit unique electronic and photophysical properties.

Scientific Research Applications

Synthesis and Biological Activity

  • Research into dibenzofuran- and carbazole-substituted oximes has demonstrated their potential for cytotoxic and antiplatelet activities. This area of study reveals the significance of H-bond-donating groups for cytotoxicity, indicating a pathway for developing therapeutic agents leveraging similar structural motifs (Tai‐Chi Wang et al., 2004).

Agricultural Applications

  • Solid lipid nanoparticles and polymeric nanocapsules containing fungicides carbendazim and tebuconazole have been investigated for sustained release and reduced environmental toxicity. This research underscores the importance of nanotechnology in enhancing the efficacy and safety of agricultural chemicals (E. Campos et al., 2015).

Chemical Synthesis and Reactivity

  • Studies on the reactivity of oxalamide-based N-heterocyclic carbenes have expanded the toolkit for synthesizing cyclopropanation products and selenides, highlighting the versatility of such carbenes in organic synthesis (M. Braun et al., 2012).
  • The development of novel organotin(IV) complexes for potential antibacterial and antitumor applications showcases the intersection of organometallic chemistry and medicinal research, pointing to new directions for drug development (Xiaoyan Wu et al., 2009).

Environmental Degradation

  • The isolation and characterization of carbendazim-degrading bacteria offer insights into bioremediation strategies for mitigating the impact of persistent fungicides in the environment, illustrating the role of microbiology in addressing agricultural pollution (Xinjian Zhang et al., 2013).

properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c17-14(20)13-12(10-5-1-2-6-11(10)24-13)19-16(22)15(21)18-8-9-4-3-7-23-9/h1-2,5-6,9H,3-4,7-8H2,(H2,17,20)(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCJRXPBHMTVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-carbamoylbenzofuran-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.